Rebimastat (CAS: 259188-38-0), also known as BMS-275291, is a rationally designed, broad-spectrum matrix metalloproteinase (MMP) inhibitor featuring a sulfhydryl (mercaptoacyl) zinc-binding group rather than a traditional hydroxamate moiety [1]. It potently inhibits key extracellular matrix-degrading enzymes, including MMP-1, -2, -3, -7, -8, -9, -13, and -14, with IC50 values in the low nanomolar range[2]. For procurement and assay design, Rebimastat is primarily selected as a structural reference standard to decouple MMP inhibition from off-target sheddase activity, making it highly valuable for long-term in vivo angiogenesis, tumor metastasis, and tissue remodeling models where continuous dosing is required without confounding toxicity [3].
Substituting Rebimastat with generic broad-spectrum MMP inhibitors like Marimastat or Batimastat introduces severe confounding variables in long-term studies due to structural differences in zinc chelation [1]. Hydroxamate-based inhibitors inadvertently block sheddases—such as ADAM17/TACE—which are responsible for the release of cell-surface molecules like TNF-α and L-selectin [2]. This off-target sheddase inhibition consistently leads to dose-limiting musculoskeletal toxicity (joint fibroplasia) in animal models, forcing premature study termination or sub-therapeutic dosing [3]. Rebimastat’s specific mercaptoacyl structure prevents this off-target binding, ensuring that observed phenotypic changes are strictly MMP-dependent rather than sheddase-driven, which is essential for valid material selection in prolonged efficacy studies.
Unlike hydroxamate-based inhibitors, Rebimastat was rationally designed to spare sheddase activity. In cell-based in vitro assays, Rebimastat does not inhibit the metalloproteases responsible for the release of TNF-α, TNF-RII, or L-selectin (IC50 > 100,000 nM) [1]. In contrast, hydroxamate comparators like Marimastat strongly inhibit these sheddases, leading to dose-limiting musculoskeletal toxicity[2].
| Evidence Dimension | Sheddase (TNF-α convertase) Inhibition (IC50) |
| Target Compound Data | IC50 > 100,000 nM (Minimal to no inhibition) |
| Comparator Or Baseline | Marimastat (Potent sheddase inhibition causing joint toxicity) |
| Quantified Difference | >100,000 nM IC50 for Rebimastat vs potent off-target block by hydroxamates. |
| Conditions | Cell-based in vitro assays measuring TNF-α and L-selectin release. |
Prevents off-target musculoskeletal toxicity in long-term in vivo studies, making it the preferred MMP inhibitor for prolonged continuous dosing.
Despite the structural shift to a mercaptoacyl zinc-binding group to avoid sheddase binding, Rebimastat maintains potent broad-spectrum MMP inhibition comparable to first-generation hydroxamates. In purified human MMP assays, Rebimastat demonstrated IC50 values of 25 nM for MMP-1, 41 nM for MMP-2, 25 nM for MMP-9, and 4 nM for MMP-13 [1]. This confirms that the compound achieves low-nanomolar target suppression equivalent to baseline hydroxamate inhibitors [2].
| Evidence Dimension | MMP Inhibition Potency (IC50) |
| Target Compound Data | MMP-1 = 25 nM; MMP-2 = 41 nM; MMP-9 = 25 nM; MMP-13 = 4 nM |
| Comparator Or Baseline | Batimastat/Marimastat (Comparable low-nanomolar potency) |
| Quantified Difference | Rebimastat achieves equivalent primary target potency (low nM) while eliminating the sheddase off-target liability. |
| Conditions | In vitro purified human MMP enzymatic assays under reducing conditions. |
Validates that the sheddase-sparing structural modification does not sacrifice the primary target potency required for robust extracellular matrix (ECM) remodeling studies.
Rebimastat exhibits favorable in vivo pharmacokinetics that translate directly to functional angiogenesis inhibition. Following a single oral administration of 90 mg/kg in mice, plasma levels of parent BMS-275291 exceeded the in vitro IC50 values for MMP-1, -2, -7, -9, and -14 for at least 4 hours [1]. This sustained exposure resulted in a significant, dose-dependent inhibition of endothelial cell migration into subcutaneously implanted Matrigel plugs compared to untreated controls [2].
| Evidence Dimension | Plasma concentration vs. MMP IC50 threshold |
| Target Compound Data | Plasma levels > IC50 for >4 hours at 90 mg/kg |
| Comparator Or Baseline | Untreated vehicle control (Uninhibited endothelial migration) |
| Quantified Difference | Sustained target saturation leading to dose-dependent suppression of Matrigel plug vascularization. |
| Conditions | Murine Matrigel plug assay and pharmacokinetic profiling. |
Demonstrates that the compound achieves sufficient pharmacokinetic exposure to block angiogenesis in vivo, confirming its utility as a precursor for anti-metastatic drug development.
Because Rebimastat spares sheddases and avoids the dose-limiting musculoskeletal toxicity seen with hydroxamate inhibitors, it is the ideal procurement choice for prolonged (e.g., >3 months) in vivo studies. It allows researchers to maintain continuous MMP inhibition in murine metastasis or Matrigel plug models without confounding joint inflammation [1].
As a well-characterized mercaptoacyl-based inhibitor, Rebimastat serves as a critical reference standard for medicinal chemistry programs designing non-hydroxamate metalloenzyme inhibitors. It provides a validated baseline for comparing the binding kinetics and selectivity profiles of novel thiol-based ZBGs against traditional bidentate hydroxamate chelators [2].
In complex cell-based assays where both extracellular matrix degradation and cytokine shedding (e.g., TNF-α release) occur simultaneously, Rebimastat is used to selectively isolate MMP-driven processes. Its inability to inhibit ADAM17/TACE (IC50 > 100,000 nM) ensures that observed changes in cell migration or signaling are strictly MMP-dependent [3].